

# (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid structure

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## Compound of Interest

Compound Name: Deltamethrinic acid

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An In-depth Technical Guide to (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

(1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, also known as (1R,3R)-deltamethrinic acid, is a pivotal chiral intermediate in the synthesis of deltamethrin and other synthetic pyrethroid insecticides. The specific (1R,3R) stereochemistry is crucial for the potent neurotoxic activity of the final insecticidal products. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and chiral resolution. Furthermore, it illustrates its role in the synthetic pathway of deltamethrin and the subsequent mechanism of action of the insecticide on neuronal voltage-gated sodium channels.

## Chemical Structure and Identification

The molecule features a cyclopropane ring with a cis configuration between the carboxylic acid group at C1 and the dibromovinyl substituent at C3. The stereochemistry at these two chiral centers is defined as (1R,3R).

- IUPAC Name: (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid[1]

- Common Synonyms: (1R,3R)-Deltamethrinic acid, (1R-cis)-Decamethrinic Acid[1]
- CAS Number: 53179-78-5 (for the 1R-cis isomer)[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>Br<sub>2</sub>O<sub>2</sub>[3]
- Molecular Weight: 297.97 g/mol [3]

## Physicochemical and Spectroscopic Data

Quantitative data for the specific (1R,3R) isomer is not readily available in published literature. The following tables summarize known data for the cis-isomer and expected spectroscopic characteristics based on its functional groups.

**Table 2.1: Physical Properties**

Property	Value	Source / Notes
Melting Point	112-114 °C	For the cis-isomer, after recrystallization from n-hexane.
Appearance	White crystalline solid	General description.
Density	1.993 ± 0.06 g/cm <sup>3</sup>	Predicted value.[1]

**Table 2.2: Spectroscopic Data**

While specific experimental spectra for the (1R,3R)-isomer are not available, the following data are based on the known spectrum of the analogous cis-3-(2,2-dichlorovinyl) compound and general principles of spectroscopy.

Technique	Feature	Expected Chemical Shift / Frequency	Notes
$^1\text{H}$ NMR	gem-dimethyl protons (s, 6H)	$\delta$ 1.27 ppm	Based on the dibromo-cis-isomer.
Cyclopropane protons (m, 2H)	$\delta$ 1.97 ppm	Based on the dibromo-cis-isomer.	
Vinyl proton (d, 1H)	$\delta$ 6.67 ppm	Based on the dibromo-cis-isomer.	
Carboxylic acid proton (bs, 1H)	$\delta$ 10-12 ppm	Broad singlet, position is concentration and solvent dependent.[4]	
$^{13}\text{C}$ NMR	gem-dimethyl carbons	~20-30 ppm	Typical range for methyl groups on a cyclopropane ring.
$\text{C}(\text{CH}_3)_2$	~30-40 ppm	Quaternary carbon of the cyclopropane ring.	
Cyclopropane CH carbons	~35-45 ppm	CH carbons of the cyclopropane ring.	
$\text{C}=\text{C}(\text{Br})_2$	~90 ppm	Brominated vinyl carbon.	
$\text{C}=\text{C}(\text{Br})_2$	~135 ppm	Vinyl carbon attached to the cyclopropane ring.	Very broad band due to hydrogen bonding. [4][5]
Carboxylic acid C=O	~175-185 ppm	Typical range for a saturated carboxylic acid.[4]	
IR Spectroscopy	O-H stretch (carboxylic acid)	2500-3300 $\text{cm}^{-1}$	
C-H stretch (alkyl)	2850-3000 $\text{cm}^{-1}$	Sharp peaks often superimposed on the	

broad O-H band.

C=O stretch (carbonyl)	1700-1725 cm <sup>-1</sup>	Strong absorption.[5]
C=C stretch (vinyl)	~1620-1640 cm <sup>-1</sup>	Medium intensity.
C-O stretch	1210-1320 cm <sup>-1</sup>	Strong absorption.[5]
O-H bend	900-960 cm <sup>-1</sup>	Broad band.[5]

## Experimental Protocols

### Synthesis of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The following protocol for the synthesis of the racemic cis-isomer is adapted from a patented procedure. This method provides the precursor for subsequent chiral resolution.

Reaction: Reductive cleavage of 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane.

Materials:

- 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
- Zinc powder
- Glacial acetic acid
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Magnesium sulfate (anhydrous)
- n-Hexane (for recrystallization)

Procedure:

- A suspension of zinc powder (0.0076 mole) in acetic acid (0.57 ml) and diethyl ether (3 ml) is chilled in an ice bath to 0°C.
- A solution of 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (0.0019 mole) in diethyl ether (5 ml) is added dropwise to the stirred zinc suspension over 20 minutes, maintaining the temperature at 0°C.
- The reaction mixture is stirred at 0°C for an additional hour.
- After the reaction is complete, 30 ml of diethyl ether and 5 ml of water are added to the mixture.
- The mixture is filtered through Celite to remove unreacted zinc and zinc salts.
- The organic layer is separated, washed three times with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate.
- The ether is removed by rotary evaporation to yield the crude crystalline product.
- The product is purified by recrystallization from n-hexane to yield pure cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

## Chiral Resolution of the cis-Isomer

The separation of the (1R,3R) and (1S,3S) enantiomers from the racemic cis-mixture is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral amine.

### General Protocol:

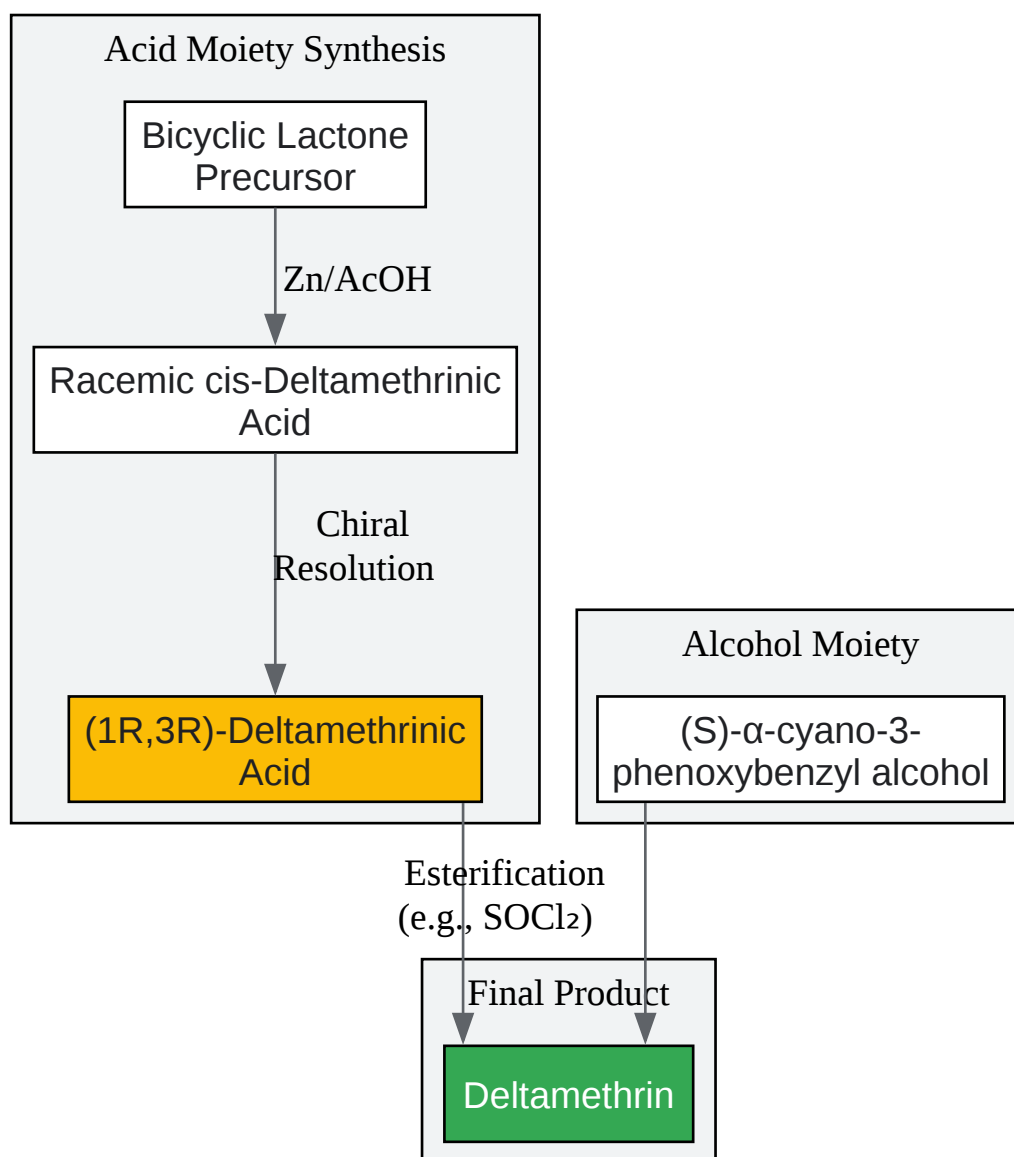
- The racemic cis-acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
- A sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)- $\alpha$ -methylbenzylamine, N-benzyl-D-2-aminobutanol, or an ephedrine derivative) is added to the solution.<sup>[6]</sup>

- The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
- The precipitated salt is collected by filtration. The optical purity can be enhanced by one or more recrystallizations.
- The optically enriched diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine as its salt.
- The desired enantiomer of the carboxylic acid is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and isolated by evaporation of the solvent.
- The mother liquor, containing the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer.

## Visualized Workflows and Pathways

### Synthetic Pathway to Deltamethrin

The following diagram illustrates the key steps in the synthesis of Deltamethrin, highlighting the esterification of (1R,3R)-deltamethrinic acid with the cyanohydrin alcohol moiety.

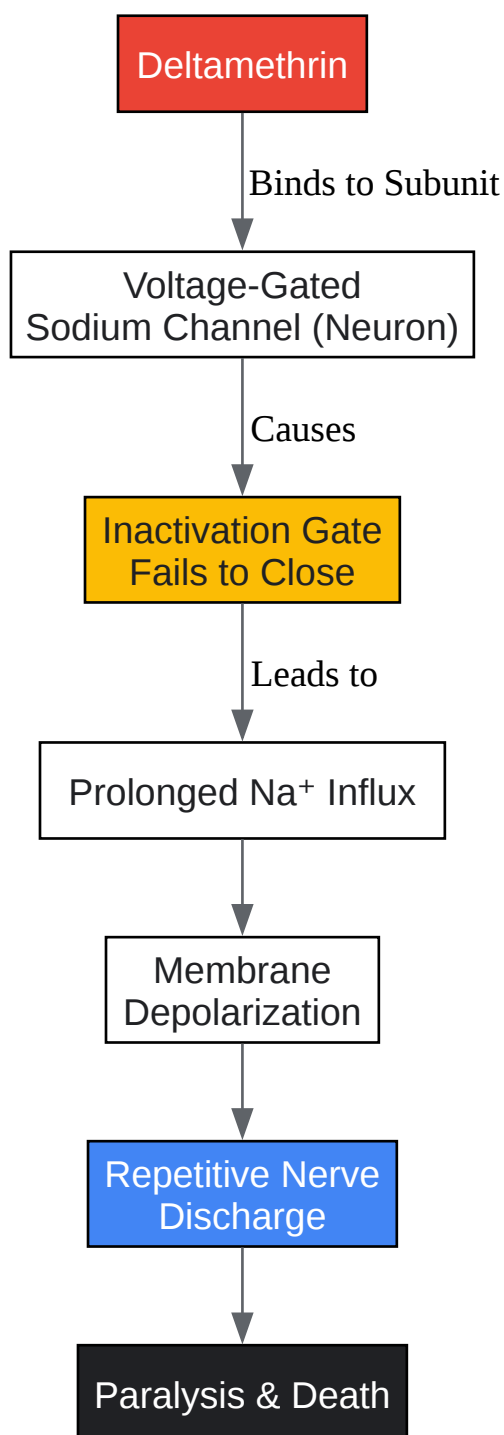


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Caption: Synthetic workflow for Deltamethrin production.

## Mechanism of Action of Deltamethrin

Deltamethrin, the final product derived from the title compound, exerts its insecticidal effect by targeting the nervous system. The diagram below outlines this biological pathway.



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